molecular formula C14H16O6 B2678301 Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate CAS No. 70909-45-4

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Cat. No. B2678301
CAS RN: 70909-45-4
M. Wt: 280.276
InChI Key: VWHYEJMKONYLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate, also known as ethylphenidate, is a synthetic compound that belongs to the class of phenidate derivatives. It is a potent psychostimulant and has been widely used in scientific research for its unique properties.

Scientific Research Applications

Synthesis and Biological Activity Studies

Synthetic Pathways and Derivatives

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate is a chemical precursor used in the synthesis of a variety of compounds. For instance, it is involved in the creation of S-DABO and HEPT analogues with potential biological activity against HBV through various chemical reactions including condensation and alkylation processes (M. T. Aal, 2002). Furthermore, it undergoes stereoselective intramolecular Wittig reaction to yield cyclobutene derivatives, leading to highly electron-deficient 1,3-dienes, showcasing its versatility in organic synthesis (I. Yavari & A. Samzadeh‐Kermani, 1998).

Pharmacological Properties

Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate derivatives have been studied for their pharmacological properties. For example, metabolites of Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate have been investigated to confirm their structures and study their anti-inflammatory effects, although with lower potency compared to the parent compound (A. Baba et al., 1998).

Chemical Modification and Heterocycles Synthesis

The versatility of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate extends to its use as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This is achieved through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the compound's role in generating diverse chemical structures with potential applications in pharmaceuticals and materials science (Mark A. Honey et al., 2012).

properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-4-20-14(17)12(16)8-11(15)10-7-9(18-2)5-6-13(10)19-3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHYEJMKONYLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.